molecular formula C22H18ClN5O3 B2422461 N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941952-56-3

N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2422461
M. Wt: 435.87
InChI Key: SFYQNTMAGAVJBQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5O3 and its molecular weight is 435.87. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of compounds related to N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide play a significant role in the development of various heterocyclic compounds. For instance, the three-component reaction involving tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 leads to the formation of polymeric coordination complexes and derivatives such as pyrimidine and piperidone, which are crucial for further chemical analysis and applications in materials science (Klimova et al., 2013).

Biological Activities

Compounds structurally related to N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide have shown significant biological activities, including anticancer properties. For example, 5-deaza analogues of aminopterin and folic acid synthesized from similar pyrimidine derivatives demonstrated considerable anticancer activity in vitro and in vivo, highlighting the potential of such compounds in medical research and drug development (Su et al., 1986).

Antimicrobial Properties

Several synthesized compounds bearing a resemblance to N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide have been evaluated for their antimicrobial properties. A notable example includes novel heterocyclic compounds with a sulphamido moiety, which were found to possess antibacterial and antifungal activities, suggesting their potential use in combating microbial infections (Nunna et al., 2014).

Structural Insights

The crystal structures of derivatives of N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide provide valuable insights into their chemical behavior and potential applications. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its chlorophenyl counterpart were analyzed to understand their folded conformation and intramolecular hydrogen bond stabilizations, which are crucial for designing compounds with desired chemical properties (Subasri et al., 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3/c23-17-8-2-1-6-15(17)12-26-19(29)14-27-18-9-5-11-25-20(18)21(30)28(22(27)31)13-16-7-3-4-10-24-16/h1-11H,12-14H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYQNTMAGAVJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

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